![molecular formula C11H9F3N2OS B2959021 5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine CAS No. 937628-92-7](/img/structure/B2959021.png)
5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine” is a chemical compound that has been used in proteomics research . It is also known as "4-methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains a trifluoromethoxy group attached to a phenyl ring .Applications De Recherche Scientifique
Synthesis and Molecular Docking
- A study detailed the synthesis of a novel series of compounds with a structure related to thiazol-2-amine, utilizing ultrasound and molecular sieves for aminomethylation, and evaluated their antifungal activity against several pathogens. Molecular docking studies indicated that these compounds could bind effectively to the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase, suggesting potential as antifungal agents (Nimbalkar et al., 2016).
Photophysical Properties
- Research on 5-N-Arylamino-4-methylthiazoles synthesized from 4-methylthiazole showed that these compounds exhibit significant luminescence properties, which are influenced by substituents at the 2-position of the thiazole core. This study suggests their potential application in materials science, particularly in the development of organic light-emitting diodes (OLEDs) (Murai et al., 2017).
Molecular and Electronic Structure
- An experimental and theoretical investigation into the structure of a closely related compound, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, provided insights into its molecular geometry, vibrational frequencies, and frontier molecular orbitals. Such studies are crucial for understanding the electronic properties of these compounds and their potential applications in pharmaceuticals and materials science (Özdemir et al., 2009).
Anticancer and Antitubercular Agents
- A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were synthesized and screened for antitumor and antitubercular activities. The study identified compounds with significant in vitro antitumor activities against breast cancer and normal human cell lines, highlighting the therapeutic potential of thiazol-2-amine derivatives in cancer treatment (Sekhar et al., 2019).
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets to exert their effects . For instance, some thiazole derivatives can block calcium channels, inhibiting the NDH-2 enzyme and causing dissipation of the membrane potential .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, they can affect the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been associated with a range of effects due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole in different solvents could affect its distribution and availability in different environments . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other substances.
Propriétés
IUPAC Name |
5-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)17-8-3-1-7(2-4-8)5-9-6-16-10(15)18-9/h1-4,6H,5H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWPNXNORWHNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

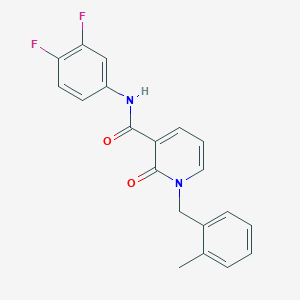
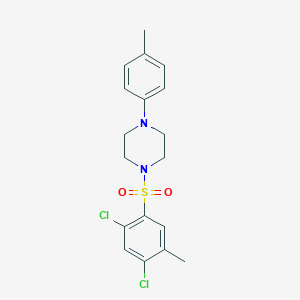
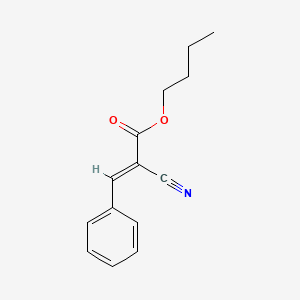
![2,3,3a,4,5,6,7,8,9,9a-Decahydro-1H-cycloocta[c]pyrrole;hydrochloride](/img/structure/B2958947.png)
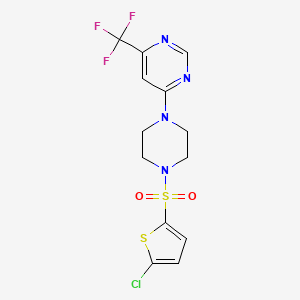
![4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2958950.png)
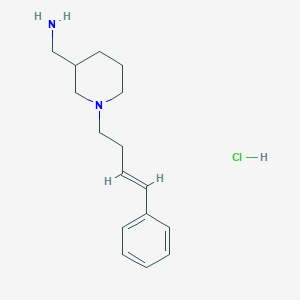
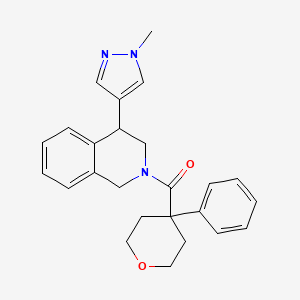
![N-(2-bromophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2958954.png)
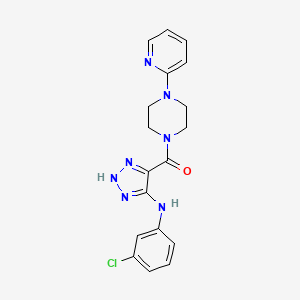
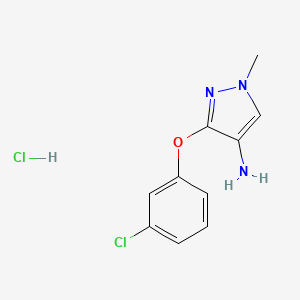

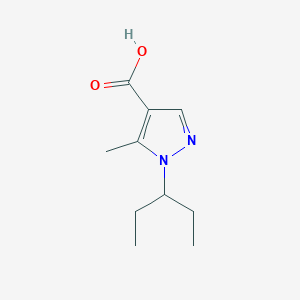
![3-Oxabicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2958960.png)